molecular formula C10H13NO3 B1520514 (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid CAS No. 1217705-78-6

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid

Cat. No. B1520514
M. Wt: 195.21 g/mol
InChI Key: VFZRMUSJGAGTPL-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid” is a chemical compound with the CAS Number: 1217705-78-6 . It has a molecular weight of 195.22 . The IUPAC name for this compound is (2R,3R)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point of 180-190°C .

Scientific Research Applications

Applications in Polymer Chemistry

One notable application of related compounds is in the field of polymer chemistry. Phloretic acid, which shares a similar structure, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach uses phloretic acid to provide phenolic functionalities, leading to the synthesis of almost 100% bio-based benzoxazine end-capped molecules. The resultant materials possess thermal and thermo-mechanical properties suitable for a wide range of applications, suggesting that similar compounds like (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid could be used to modify or enhance polymer properties (Trejo-Machin et al., 2017).

Catalysis and Synthetic Applications

In catalysis, amino acid-based ligands, which may include compounds similar to (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid, have been combined with metal catalysts for the asymmetric transfer hydrogenation of ketones. This process has been utilized in the formal syntheses of pharmaceuticals, demonstrating the compound's potential utility in creating highly enantioselective catalyst systems (Buitrago et al., 2012).

Metabolic Engineering and Bioproduction

The compound's structural analogs have also found applications in metabolic engineering, particularly in the enhanced production of 3-hydroxypropionic acid from glycerol in Escherichia coli. By optimizing the glycerol metabolism and removing genes responsible for major by-products, researchers have significantly improved the production levels and yield of 3-hydroxypropionic acid, highlighting the potential of similar compounds in biotechnological applications (Jung et al., 2014).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZRMUSJGAGTPL-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H]([C@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654599
Record name (2R,3R)-3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid

CAS RN

1217705-78-6
Record name (2R,3R)-3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
Reactant of Route 3
(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
Reactant of Route 4
(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
Reactant of Route 5
(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
Reactant of Route 6
(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.